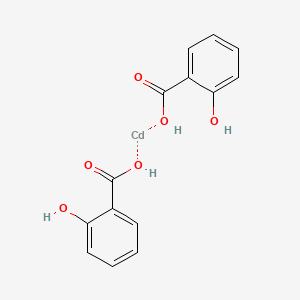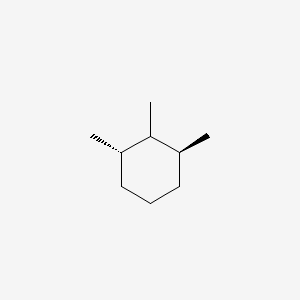![molecular formula C5H12N2O2 B13816289 Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is a chemical compound with a complex structure that includes an amidine group and a dihydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) typically involves the reaction of dimethylamine with formaldehyde and subsequent reaction with an appropriate dihydroxyethyl derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions often involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). Conditions often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Formamidinium iodide: Similar in structure but contains an iodide group.
Formamidinium bromide: Similar in structure but contains a bromide group.
N,N’-Bis(2,4-xylyl)methanimidamide: Contains additional aromatic groups, making it structurally distinct.
Uniqueness
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxyethyl group, in particular, provides additional sites for chemical modification and interaction with other molecules.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
N'-[(1R)-1,2-dihydroxyethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-6-5(9)3-8/h4-5,8-9H,3H2,1-2H3/b6-4+/t5-/m1/s1 |
Clave InChI |
RCZQTJGGTGUQFZ-YWSOBTQUSA-N |
SMILES isomérico |
CN(C)/C=N/[C@@H](CO)O |
SMILES canónico |
CN(C)C=NC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
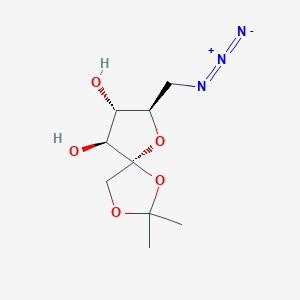
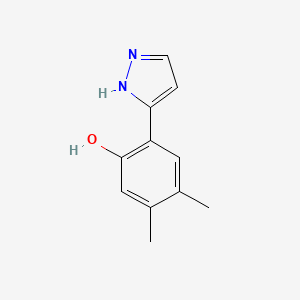

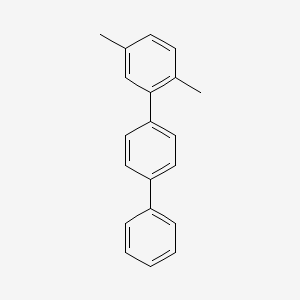
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)

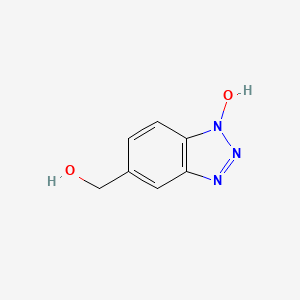
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
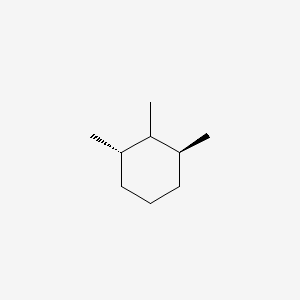
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
